molecular formula C20H24N2O2 B12977937 (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate

(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate

Cat. No.: B12977937
M. Wt: 324.4 g/mol
InChI Key: RUDCOOUVOZDBFS-SFHVURJKSA-N
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Description

(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (s)-Methyl 2-((3-phenylpiperazin-1-yl)methyl)benzoate
  • (s)-Methyl 2-((3-methylpiperazin-1-yl)methyl)benzoate
  • (s)-Methyl 2-((3-ethylpiperazin-1-yl)methyl)benzoate

Uniqueness

(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is unique due to the presence of the benzyl group, which can influence its pharmacological properties, such as binding affinity to receptors and metabolic stability.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m0/s1

InChI Key

RUDCOOUVOZDBFS-SFHVURJKSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1CN2CCN[C@H](C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3

Origin of Product

United States

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